molecular formula C17H12Cl2N2O2 B14921652 (2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B14921652
M. Wt: 347.2 g/mol
InChI Key: JCMUHVGPZWIRDS-FMIVXFBMSA-N
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Description

(2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline, 2-methoxybenzaldehyde, and cyanoacetic acid.

    Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide to form the corresponding α,β-unsaturated nitrile.

    Amidation: The α,β-unsaturated nitrile is then reacted with 2,6-dichloroaniline under acidic or basic conditions to form the desired enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.

    (2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with the methoxy group in a different position.

Uniqueness

The presence of the methoxy group in (2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide may confer unique chemical and biological properties, such as altered reactivity or binding affinity to biological targets.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-15-8-3-2-5-11(15)9-12(10-20)17(22)21-16-13(18)6-4-7-14(16)19/h2-9H,1H3,(H,21,22)/b12-9+

InChI Key

JCMUHVGPZWIRDS-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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